molecular formula C12H12N2OS B1384127 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol CAS No. 100142-46-9

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Cat. No.: B1384127
CAS No.: 100142-46-9
M. Wt: 232.3 g/mol
InChI Key: FQRCZXHZAKAIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group at the 6-position, a methylsulfanyl group at the 2-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-mercaptopyrimidine and benzyl halides.

    Alkylation: The 2-mercaptopyrimidine undergoes alkylation with a benzyl halide (e.g., benzyl bromide) to introduce the benzyl group at the 6-position.

    Oxidation: The resulting intermediate is then oxidized to form the corresponding sulfoxide or sulfone.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Properties

IUPAC Name

4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCZXHZAKAIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332816
Record name 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100142-46-9
Record name 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 3
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 4
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 6
Reactant of Route 6
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.